

Physical and chemical properties of Microginin 527

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An In-depth Technical Guide to Microginin 527

Introduction

Microginin 527 is a linear peptide natural product belonging to the microginin class of cyanobacterial secondary metabolites.[1][2] Produced primarily by the cyanobacterium Microcystis aeruginosa, this compound is noted for its bioactive properties, particularly as an inhibitor of various proteases.[1][2][3] Microginins are synthesized non-ribosomally and are characterized by a unique N-terminal β-amino-α-hydroxy-decanoic acid (Ahda) residue, though **Microginin 527** is a smaller tripeptide analogue. Its potential to modulate enzymatic activity makes it a subject of interest in pharmacology and drug development for conditions such as hypertension. This document provides a comprehensive overview of the known physical, chemical, and biological properties of **Microginin 527**, along with the experimental methodologies used for its characterization.

Chemical Properties

Microginin 527 is a peptide derivative with a complex structure containing sulfur. Its chemical identity is well-defined by its molecular formula and various mass spectrometry-derived values.



Property	Value	Source
Molecular Formula	C25H41N3O7S	
Molecular Weight	527.677 g/mol (527.7 g/mol also reported)	_
Monoisotopic Mass (Neutral)	527.2665218 Da	-
Monoisotopic Mass ([M+H]+)	528.2737975 Da	_
Exact Mass	527.266541 Da	_
Elemental Analysis	C: 56.91%, H: 7.83%, N: 7.96%, O: 21.22%, S: 6.08%	_

Physical and Computed Properties

The physical properties of **Microginin 527** have been determined through both experimental and computational methods. These properties provide insight into its behavior in various solvents and environments.



Property	Value	Source
Appearance	Solid powder	
Solubility	Soluble in DMSO	<u> </u>
Density	1.3 ± 0.1 g/cm ³	<u> </u>
Boiling Point	857.2 ± 65.0 °C at 760 mmHg	<u> </u>
Flash Point	472.2 ± 34.3 °C	<u> </u>
LogP	2.04	-
Vapour Pressure	0.0 ± 0.3 mmHg at 25°C	
Index of Refraction	1.579	
Hydrogen Bond Donor Count	5	
Hydrogen Bond Acceptor Count	7	-
Rotatable Bond Count	17	

Structural Information

Microginin 527 is a tripeptide, which is smaller than the more common 4 to 6 amino acid composition of other microginins. Its structure consists of three amino acid building blocks: (Ahda)--(MeMet(O))--(Tyr).

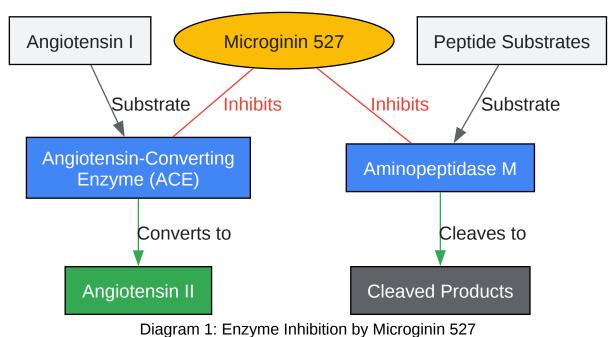


Identifier Type	Identifier	Source
IUPAC Name	(2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoicacid	
CAS Number	1135249-50-1	_
SMILES	CCCCCCINVALID-LINK N(C)INVALID-LINK C)C(=O)NINVALID-LINK O)C(=O)O)O">C@@HN	_
InChI	InChI=1S/C25H41N3O7S/c1- 4-5-6-7-8-9- 19(26)22(30)24(32)28(2)21(14 -15-36(3)35)23(31)27- 20(25(33)34)16-17-10-12- 18(29)13-11-17/h10-13,19- 22,29-30H,4-9,14-16,26H2,1- 3H3,(H,27,31) (H,33,34)/t19-,20-,21-,22-,36?/ m0/s1	
InChlKey	VUIHOFONJHXOQE- ZPPOLDLBSA-N	_

Biological Activity and Signaling Pathways

Microginins as a class are known inhibitors of zinc-containing metalloproteases. Specifically, they are recognized as potent inhibitors of angiotensin-converting enzyme (ACE) and various aminopeptidases, such as leucine aminopeptidase and aminopeptidase M. The mechanism of action involves the peptide binding to the catalytic site of these enzymes, which blocks substrate access and thus inhibits enzymatic function. **Microginin 527** has been identified as the most potent among a group of related microginin peptides, exhibiting an IC $_{50}$ of 31 μ M for ACE inhibition.





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Diagram 1: Enzyme Inhibition by Microginin 527



Experimental Protocols

The isolation and structural characterization of **Microginin 527** and related compounds involve a multi-step process combining extraction, chromatography, and advanced spectroscopic techniques.

1. Isolation and Purification

- Source Material: **Microginin 527** is isolated from cultures or bloom materials of the cyanobacterium Microcystis aeruginosa.
- Extraction: The process typically begins with the extraction of freeze-dried cyanobacterial biomass. A common method involves repeated percolation with a solvent like methanol.
- Chromatography: The crude extract undergoes several stages of purification. This includes
 initial separation on a reversed-phase open column, followed by size-exclusion
 chromatography (e.g., using Sephadex LH-20). The final purification step is achieved
 through High-Performance Liquid Chromatography (HPLC), often on a reversed-phase
 column, to yield the pure compound.

2. Structure Elucidation

- Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI-MS), is used to determine the exact mass and molecular formula of the compound. Tandem Mass Spectrometry (MS/MS) is employed to analyze fragmentation patterns, which helps in sequencing the peptide structure.
- NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC)
 Nuclear Magnetic Resonance (NMR) spectroscopy are critical for elucidating the detailed chemical structure. These techniques establish the connectivity of atoms and the sequence of amino acid residues within the peptide.
- Chiral Analysis: To determine the absolute configuration of the chiral centers in the amino acids, advanced methods like Marfey's method are used. This involves derivatizing the hydrolyzed peptide and analyzing the products via chromatography.



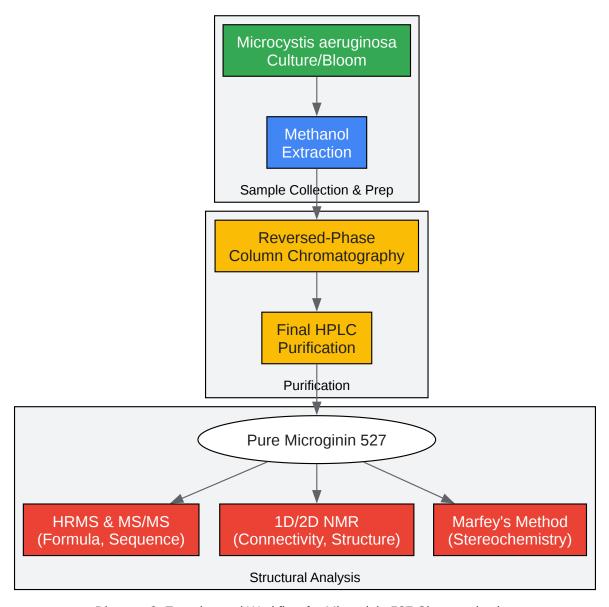


Diagram 2: Experimental Workflow for Microginin 527 Characterization

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Diagram 2: Experimental Workflow for Microginin 527 Characterization



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References

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